
4-(3-Ethylureido)-3-methoxyphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-Ethylureido)-3-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Ethylureido)-3-methoxyphenyl)boronic acid typically involves the reaction of 3-methoxyphenylboronic acid with 3-ethylurea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (4-(3-Ethylureido)-3-methoxyphenyl)boronic acid may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-(3-Ethylureido)-3-methoxyphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters or alcohols.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学的研究の応用
(4-(3-Ethylureido)-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of sensors for detecting biological molecules, such as glucose.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of (4-(3-Ethylureido)-3-methoxyphenyl)boronic acid involves its interaction with specific molecular targets. In the case of its use in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular pathways involved in its biological applications may include binding to specific proteins or enzymes, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
3-Methoxyphenylboronic acid: Similar structure but lacks the ethylureido group.
4-(3-Aminophenyl)boronic acid: Similar structure but with an amino group instead of the ethylureido group.
Uniqueness
(4-(3-Ethylureido)-3-methoxyphenyl)boronic acid is unique due to the presence of both the ethylureido and methoxy groups, which can impart distinct reactivity and properties. This combination of functional groups can enhance its utility in specific applications, such as in the design of novel pharmaceuticals or advanced materials.
特性
分子式 |
C10H15BN2O4 |
|---|---|
分子量 |
238.05 g/mol |
IUPAC名 |
[4-(ethylcarbamoylamino)-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C10H15BN2O4/c1-3-12-10(14)13-8-5-4-7(11(15)16)6-9(8)17-2/h4-6,15-16H,3H2,1-2H3,(H2,12,13,14) |
InChIキー |
KUQMLPXRJAMDIN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)NC(=O)NCC)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


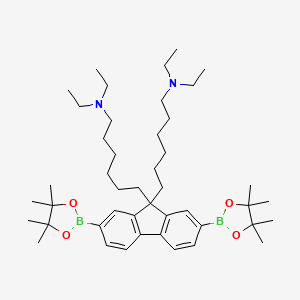
![(4aR,4bS,5S,6aS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-9-oxa-7-aza-pentaleno[2,1-a]phenanthren-2-one](/img/structure/B13407620.png)
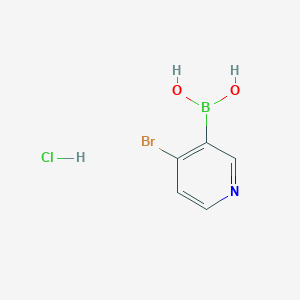
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)
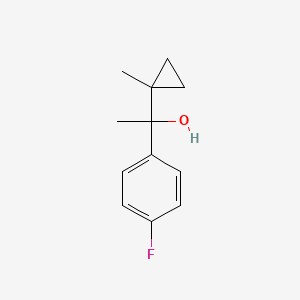

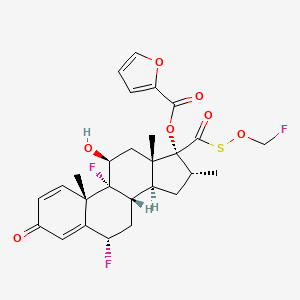
![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
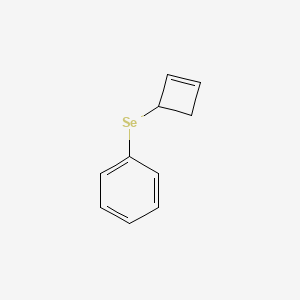
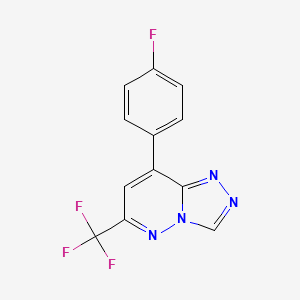

![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)
![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)
